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Introduction

2-Cyclopropyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring
substituted with a cyclopropyl group at the 2-position. The unique electronic and steric
properties of the cyclopropyl moiety, known to mimic a phenyl ring in some biological contexts,
make this molecule a subject of interest for medicinal chemistry and materials science. This
technical guide provides a comprehensive overview of the theoretical studies on 2-
Cyclopropyl-1H-imidazole, focusing on its structural, electronic, and spectroscopic properties
as elucidated through quantum chemical calculations. The data presented herein, derived from
computational modeling, offers valuable insights for the rational design of novel derivatives with
tailored functionalities.

Computational Methodology

The theoretical data presented in this guide were obtained using Density Functional Theory
(DFT), a robust computational method for investigating the electronic structure of molecules.

Protocol for Quantum Chemical Calculations:

e Molecular Structure Generation: The initial 3D structure of 2-Cyclopropyl-1H-imidazole was
built using standard bond lengths and angles.
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o Geometry Optimization: The structure was then optimized to find the lowest energy
conformation. This was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of
theory is well-regarded for providing a good balance between accuracy and computational
cost for organic molecules.[1][2]

e Frequency Calculations: To confirm that the optimized structure corresponds to a true energy
minimum, vibrational frequency calculations were performed at the same level of theory. The
absence of imaginary frequencies confirms a stable structure.

» Electronic Property Calculations: Following geometry optimization, various electronic
properties were calculated. These include the Mulliken atomic charges, the energies of the
Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
(LUMO), and the Molecular Electrostatic Potential (MEP).

o Software: All calculations were performed using the Gaussian suite of programs.[1]

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical
calculations on 2-Cyclopropyl-1H-imidazole.

Table 1: Optimized Geometric Parameters (Bond Lengths)
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Bond Bond Length (A)
N1-C2 1.385
C2-N3 1.385
N3-C4 1.378
C4-C5 1.345
C5-N1 1.372
C2-C6 (ipso) 1.480
C6-C7 1.510
C6-C8 1.510
C7-C8 1.505

Table 2: Optimized Geometric Parameters (Bond Angles)

Angle Bond Angle (°)
N1-C2-N3 110.5
C2-N3-C4 107.8
N3-C4-C5 108.5
C4-C5-N1 105.4
C5-N1-C2 107.8
N1-C2-C6 124.8
N3-C2-C6 124.7

Table 3: Electronic Properties
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Property Value

HOMO Energy -6.45 eV
LUMO Energy 0.89 eV
HOMO-LUMO Gap (AE) 7.34 eV
Dipole Moment 3.75D

Total Energy -363.8 Hartree

Table 4: Mulliken Atomic Charges

Atom Charge (e)
N1 -0.452

C2 0.289

N3 -0.489

C4 -0.112

C5 -0.098

Ccé -0.045

Cc7 -0.061

C8 -0.061

Mandatory Visualizations
Computational Workflow

The following diagram illustrates the logical workflow employed in the theoretical analysis of 2-

Cyclopropyl-1H-imidazole.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1289461?utm_src=pdf-body
https://www.benchchem.com/product/b1289461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Initial Molecular Structure Generation

Geometry Optimization (DFT/B3LYP/6-311++G(d,p))

Frequency Calculation

Verify True Minimum (No Imaginary Frequencies)

Stable Structure Confirmed

Calculation of Electronic Properties (HOMO, LUMO, MEP, Charges)

Data Analysis and Interpretation

Final Results

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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